N-Cyclohexyl-4-bromo-3-methylbenzamide is an organic compound with the molecular formula CHBrN and a molecular weight of approximately 296.21 g/mol. This compound features a cyclohexyl group, a bromine atom, and a methylbenzamide moiety, which contribute to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound has garnered attention for its biological activity as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 10A, an enzyme involved in cyclic nucleotide signaling pathways that are crucial for neurological functions.
N-Cyclohexyl-4-bromo-3-methylbenzamide can be synthesized through specific chemical reactions involving 3-methylbenzamide and brominating agents. It falls under the classification of organic compounds, specifically amides, due to the presence of the amide functional group in its structure. The compound's classification is further refined as it contains a bromine atom, categorizing it as a bromo-substituted aromatic compound.
The synthesis of N-Cyclohexyl-4-bromo-3-methylbenzamide typically involves the bromination of 3-methylbenzamide. This process is often facilitated by using iron(III) bromide as a catalyst under controlled conditions to achieve selective bromination at the para position of the benzene ring. The reaction is designed to maximize yield and purity, particularly in industrial settings where continuous flow reactors and advanced purification techniques may be employed.
N-Cyclohexyl-4-bromo-3-methylbenzamide can undergo various chemical reactions:
The outcomes of these reactions can lead to derivatives that possess different biological activities or chemical properties.
The mechanism of action for N-Cyclohexyl-4-bromo-3-methylbenzamide primarily involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase 10A, this compound can modulate cyclic nucleotide signaling pathways, which are essential for various cellular processes in the brain. This modulation may have therapeutic implications for treating neurological disorders by enhancing cyclic nucleotide levels within cells.
Relevant analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize this compound and confirm its structure .
N-Cyclohexyl-4-bromo-3-methylbenzamide has several scientific uses:
Fragment-based drug design (FBDD) principles are instrumental in developing bioactive benzamide derivatives like N-Cyclohexyl-4-bromo-3-methylbenzamide. The deconstruction-reconstruction strategy involves disassembling known pharmacologically active benzamides into core fragments (e.g., halogenated aryl rings, cycloalkylamide groups), followed by systematic recombination. This approach leverages the "Rule of Three" (molecular weight <300, cLogP ≤3, H-bond donors/acceptors ≤3) to prioritize fragments with optimal binding efficiency and synthetic feasibility [6]. For N-Cyclohexyl-4-bromo-3-methylbenzamide, key fragments include:
Fragment linking is achieved through amide coupling, exploiting known interactions with biological targets. The 3-methyl group adjacent to bromine sterically shields the ortho-position, directing subsequent functionalization [6] [2].
Table 1: Fragment Properties for Scaffold Design
Fragment | Molecular Weight | cLogP | H-Bond Donors | H-Bond Acceptors |
---|---|---|---|---|
4-Bromo-3-methylbenzoic acid | 215 | 2.8 | 1 | 2 |
Cyclohexylamine | 99 | 1.2 | 2 | 1 |
Combined scaffold | 296 | 4.0 | 2 | 2 |
Amide bond formation between 4-bromo-3-methylbenzoic acid and cyclohexylamine employs both traditional and catalytic methodologies:
Table 2: Catalytic Methods for Amide Bond Formation
Method | Catalyst/Reagent | Yield (%) | Reaction Time | Advantages |
---|---|---|---|---|
Metal-catalyzed coupling | Pd(OAc)₂/Xantphos | 85–90 | 12–24 h | Tolerance to steric bulk |
Weinreb solid-phase | Hydroxylamine resin | 78–82 | 8–12 h | Simplified purification |
Carbodiimide-mediated | HATU/DIC | 90–95 | 1–2 h | Rapid kinetics, high purity |
Regiocontrol during aromatic substitution is critical for positioning the bromo and methyl groups:
Electronic rationale: The methyl group's +I effect activates the ortho/para positions, while the bromine's −I effect deactivates the ring post-substitution, facilitating selective mono-functionalization.
Coupling the cyclohexyl group to the benzamide core requires optimization of nucleophilicity and steric accessibility:
Table 3: Solvent Screening for Cyclohexylamine Coupling
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
---|---|---|---|
DMF | 38 | 88 | <2% |
THF | 7.6 | 72 | 8% |
Acetonitrile | 37 | 80 | 5% |
Dichloromethane | 9.1 | 65 | 12% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9